2-(Difluoromethoxy)-1,3,4-trifluoro-benzene
Overview
Description
2-(Difluoromethoxy)-1,3,4-trifluoro-benzene is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzene ring. The incorporation of fluorine atoms into organic molecules often results in significant changes in their physicochemical and biological properties, making such compounds valuable in various fields of research and industry .
Preparation Methods
The synthesis of 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a benzene ring. One common method is the difluoromethylation of a suitable precursor, such as a trifluoromethyl-substituted benzene derivative, using difluorocarbene reagents. This process can be achieved through various synthetic routes, including electrophilic, nucleophilic, radical, and cross-coupling methods . Industrial production methods often employ metal-based catalysts to facilitate the transfer of difluoromethyl groups to the benzene ring under controlled conditions .
Chemical Reactions Analysis
2-(Difluoromethoxy)-1,3,4-trifluoro-benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms on the benzene ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various products.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with other aromatic or aliphatic compounds to form more complex molecules.
Common reagents used in these reactions include metal catalysts, such as palladium or copper, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
2-(Difluoromethoxy)-1,3,4-trifluoro-benzene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. Additionally, the compound’s unique structure can influence its pharmacokinetics and distribution within biological systems, leading to specific therapeutic effects .
Comparison with Similar Compounds
2-(Difluoromethoxy)-1,3,4-trifluoro-benzene can be compared with other similar compounds, such as:
1-Bromo-2-(difluoromethoxy)benzene: This compound exhibits similar reactivity in cross-coupling reactions and is used as a precursor for the synthesis of more complex fluorinated molecules.
Difluoromethoxylated Ketones: These compounds are used as building blocks for the synthesis of nitrogen-containing heterocycles and have applications in pharmaceuticals and agrochemicals.
Trifluoromethyl-substituted Benzenes: These compounds share similar physicochemical properties and are used in the development of drugs and specialty chemicals.
The uniqueness of this compound lies in its combination of difluoromethoxy and trifluoromethyl groups, which confer distinct properties and reactivity compared to other fluorinated compounds .
Properties
IUPAC Name |
2-(difluoromethoxy)-1,3,4-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-3-1-2-4(9)6(5(3)10)13-7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWUWHGNLQTPAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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